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Compound of Interest

Compound Name: p-Decyloxyphenol

Cat. No.: B1306926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-decyloxyphenol
from hydroquinone, a crucial intermediate in the development of various pharmaceuticals and

functional materials. The primary synthetic route detailed is the Williamson ether synthesis, a

robust and widely utilized method for the formation of ethers. This document outlines the

reaction principles, detailed experimental protocols, and characterization data to assist

researchers in the successful synthesis and verification of p-decyloxyphenol.

Introduction
p-Decyloxyphenol, also known as 4-decyloxyphenol, is an organic compound characterized

by a phenol ring substituted with a decyloxy group at the para position. Its amphiphilic nature,

arising from the hydrophilic phenolic hydroxyl group and the lipophilic decyl chain, makes it a

valuable building block in the synthesis of liquid crystals, surfactants, and biologically active

molecules. The synthesis of p-decyloxyphenol is most commonly achieved through the

Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Reaction Principle: The Williamson Ether Synthesis
The synthesis of p-decyloxyphenol from hydroquinone proceeds via a nucleophilic

substitution reaction known as the Williamson ether synthesis. The overall reaction is depicted

below:
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Figure 1: General scheme of the Williamson ether synthesis for p-decyloxyphenol.

The reaction mechanism involves the deprotonation of one of the hydroxyl groups of

hydroquinone by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts

as a nucleophile and attacks the electrophilic carbon of 1-bromodecane in an SN2 reaction,

displacing the bromide ion and forming the ether linkage. To favor the formation of the mono-

alkylated product (p-decyloxyphenol) over the di-alkylated product, a significant excess of

hydroquinone is typically used.

Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of p-
decyloxyphenol.

3.1. Materials and Reagents

Reagent
Molar Mass ( g/mol
)

Quantity Moles

Hydroquinone 110.11 5.51 g 0.05

1-Bromodecane 221.19 2.21 g 0.01

Potassium Carbonate

(K₂CO₃)
138.21 2.76 g 0.02

Acetone 58.08 50 mL -

Diethyl Ether 74.12 As needed -

1 M Hydrochloric Acid

(HCl)
36.46 As needed -

Brine (saturated NaCl

solution)
- As needed -

Anhydrous

Magnesium Sulfate

(MgSO₄)

120.37 As needed -
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3.2. Procedure

Reaction Setup: A 100 mL round-bottom flask is charged with hydroquinone (5.51 g, 0.05

mol), potassium carbonate (2.76 g, 0.02 mol), and acetone (50 mL).

Addition of Alkyl Halide: To the stirred suspension, 1-bromodecane (2.21 g, 0.01 mol) is

added dropwise at room temperature.

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 24

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The

filtrate is concentrated under reduced pressure to remove the acetone.

Extraction: The residue is dissolved in diethyl ether and washed sequentially with 1 M

hydrochloric acid, water, and brine.

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification: The crude product is purified by column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent to afford pure p-decyloxyphenol.

Figure 2: Step-by-step experimental workflow for the synthesis of p-decyloxyphenol.

Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of p-
decyloxyphenol.
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Parameter Value

Yield

Theoretical Yield 2.50 g

Typical Actual Yield 1.75 - 2.13 g (70-85%)

Physical Properties

Appearance White to off-white solid

Melting Point 72-74 °C

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz)

δ 6.78 (d, J = 9.0 Hz, 2H) Aromatic protons ortho to -OH

δ 6.72 (d, J = 9.0 Hz, 2H) Aromatic protons ortho to -ODecyl

δ 4.85 (s, 1H) Phenolic -OH

δ 3.88 (t, J = 6.6 Hz, 2H) -OCH₂-

δ 1.75 (p, J = 6.7 Hz, 2H) -OCH₂CH₂-

δ 1.45-1.25 (m, 14H) -(CH₂)₇-

δ 0.88 (t, J = 6.8 Hz, 3H) -CH₃

¹³C NMR (CDCl₃, 101 MHz)

δ 153.2 C-ODecyl

δ 149.8 C-OH

δ 116.1 Aromatic CH ortho to -ODecyl

δ 115.8 Aromatic CH ortho to -OH

δ 68.8 -OCH₂-

δ 31.9 -(CH₂)₈CH₃

δ 29.6, 29.5, 29.4, 29.3, 26.1 -(CH₂)₇-
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δ 22.7 -CH₂CH₃

δ 14.1 -CH₃

Signaling Pathways and Logical Relationships
The Williamson ether synthesis follows a well-defined SN2 reaction pathway. The key steps are

outlined in the diagram below.

Figure 3: Simplified reaction mechanism pathway for the Williamson ether synthesis.

Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis of p-
decyloxyphenol from hydroquinone. By following the detailed experimental protocol and

utilizing the provided characterization data, researchers, scientists, and drug development

professionals can confidently synthesize and verify this important chemical intermediate. The

Williamson ether synthesis, when performed with careful control of stoichiometry to favor

mono-alkylation, proves to be an efficient and reliable method for the preparation of p-
decyloxyphenol.

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of p-
Decyloxyphenol from Hydroquinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306926#p-decyloxyphenol-synthesis-from-
hydroquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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